Lisinato de ketoprofeno

Descripción general

Descripción

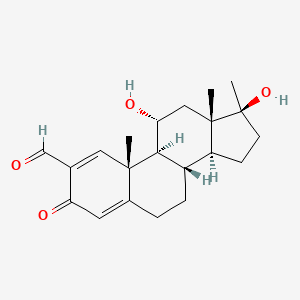

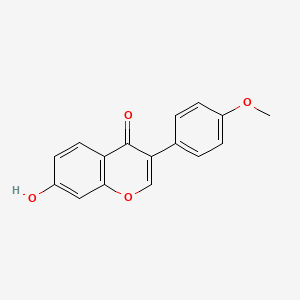

Ketoprofen lysine salt is a lysine salt of ketoprofen.

Aplicaciones Científicas De Investigación

Liberación Controlada de Medicamentos

El lisinato de ketoprofeno se ha utilizado en la investigación para investigar los perfiles de liberación de fármacos poco solubles y muy solubles a partir de perlas de alginato de sodio fabricadas mediante granulación . El estudio encontró que la velocidad de liberación del fármaco estaba relacionada con la concentración de alginato y la solubilidad del fármaco . Esto sugiere que el this compound podría utilizarse en el desarrollo de sistemas de liberación controlada de fármacos.

Encapsulación para la Administración de Medicamentos

La investigación también ha explorado la encapsulación del this compound para la liberación controlada de fármacos . El proceso de encapsulación implica el uso de una solución polimérica para crear perlas que contienen el fármaco. La distribución del tamaño de estas perlas y la velocidad a la que se libera el fármaco pueden controlarse ajustando la concentración y la viscosidad de la solución polimérica, así como la proporción de fármaco a polímero .

Tratamiento de la Inflamación, el Dolor y el Reumatismo

El ketoprofeno se utiliza ampliamente para el tratamiento de la inflamación, el dolor y el reumatismo . Como sal de lisina, el this compound puede ofrecer una mejor solubilidad y una biodisponibilidad potencialmente mejorada, lo que lo convierte en un candidato prometedor para estas aplicaciones terapéuticas .

Solubilidad Aumentada en Agua

El this compound se ha desarrollado para mejorar la solubilidad en agua del ketoprofeno . Esto podría mejorar potencialmente la absorción y la eficacia del fármaco.

Cambios Estructurales Inducidos por Campos Magnéticos

La investigación ha investigado los cambios estructurales en el this compound causados por la exposición a campos magnéticos de baja frecuencia e alta intensidad . El estudio encontró que los campos magnéticos inducían cambios estructurales en el fármaco, lo que podría tener implicaciones para su actividad farmacológica .

Efectos Analgésicos, Antiinflamatorios y Antipiréticos

El this compound se ha estudiado por sus efectos analgésicos, antiinflamatorios y antipiréticos . Estas propiedades lo convierten en un fármaco valioso en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .

Mecanismo De Acción

Target of Action

Ketoprofen lysinate, also known as Ketoprofen lysine salt, Lysyl-ketoprofen, or Ketoprofen lysine, is a nonsteroidal anti-inflammatory agent (NSAIA) with analgesic and antipyretic properties . The primary targets of Ketoprofen lysinate are the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes .

Mode of Action

Ketoprofen lysinate works by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in decreased formation of prostaglandin precursors, which mediate pain, fever, and inflammation . Additionally, Ketoprofen is thought to have anti-bradykinin activity, as well as lysosomal membrane-stabilizing action .

Biochemical Pathways

The anti-inflammatory effects of Ketoprofen are believed to be due to the inhibition of the arachidonic acid pathway, specifically the COX-2 enzyme, which is involved in prostaglandin synthesis . This results in decreased levels of prostaglandins that mediate pain, fever, and inflammation .

Pharmacokinetics

Ketoprofen lysinate exhibits little stereoselectivity in its pharmacokinetics . One of the possible metabolism routes of Ketoprofen is the inversion of the R- to S-enantiomer in the gastrointestinal tract . Ketoprofen, as a weak acid drug, might undergo recirculation through pancreatic/intestinal juices .

Result of Action

The result of Ketoprofen lysinate’s action is the symptomatic treatment of acute and chronic rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, primary dysmenorrhea, and mild to moderate pain associated with musculotendinous trauma (sprains and strains), postoperative (including dental surgery) or postpartum pain .

Action Environment

The action of Ketoprofen lysinate can be influenced by environmental factors such as the pH of the gastrointestinal tract, which can affect the drug’s absorption and bioavailability

Propiedades

IUPAC Name |

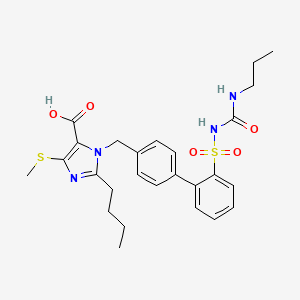

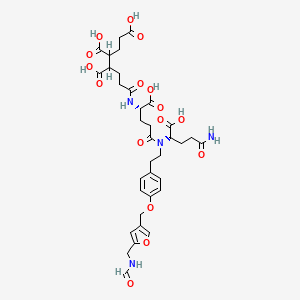

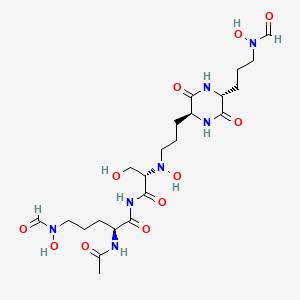

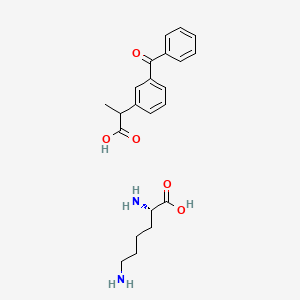

2-(3-benzoylphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIORVCHBUEWEP-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57469-78-0 | |

| Record name | Ketoprofen lysine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-BENZOYLPHENYL)PROPIONIC ACID-D,L-LYSINE SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD00E3D4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ketoprofen lysine?

A1: Like other non-steroidal anti-inflammatory drugs (NSAIDs), ketoprofen lysine exerts its effects primarily by inhibiting cyclooxygenase (COX) enzymes. [, , , , , ] These enzymes are responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX activity, ketoprofen lysine reduces the production of prostaglandins, leading to a decrease in pain and inflammation. []

Q2: What is the advantage of using ketoprofen lysine salt over ketoprofen?

A3: Ketoprofen lysine salt, due to its ionic nature, exhibits enhanced water solubility compared to the parent drug, ketoprofen. [, , ] This improved solubility allows for faster dissolution and absorption, resulting in a more rapid onset of action. [, ] This characteristic makes ketoprofen lysine particularly suitable for treating acute pain conditions.

Q3: Are there specific conditions where ketoprofen lysine might be a preferred treatment option?

A4: Clinical studies suggest that ketoprofen lysine, particularly in oral formulations like orodispersible granules, has demonstrated efficacy in managing mild to moderate pain conditions, such as tension-type headaches. [, ] Additionally, its favorable safety profile makes it a suitable option for short-term use in various inflammatory conditions.

Q4: What is the role of ketoprofen lysine in managing pain associated with orthodontic procedures?

A5: A randomized controlled clinical trial demonstrated that ketoprofen lysine salt was more effective than paracetamol/acetaminophen in reducing pain experienced during rapid maxillary expansion. [] Patients using ketoprofen lysine reported significantly lower pain levels during the activation phase of the orthodontic procedure.

Q5: What are some of the challenges associated with formulating ketoprofen lysine?

A6: While ketoprofen lysine exhibits improved water solubility compared to ketoprofen, ensuring its stability and controlled release in various formulations can still be challenging. [, ] Researchers have explored different strategies, including the use of polymers and encapsulation techniques, to optimize its delivery and therapeutic efficacy.

Q6: How does the route of administration affect the pharmacokinetics of ketoprofen lysine?

A7: Ketoprofen lysine is available in various formulations, including oral, topical, and intramuscular preparations. The route of administration significantly impacts its absorption, distribution, metabolism, and excretion. [, ] For instance, oral administration of ketoprofen lysine salt in a slow-release capsule has been shown to result in higher bioavailability and longer-lasting serum levels compared to conventional capsules. []

Q7: What research has been conducted on developing novel drug delivery systems for ketoprofen lysine?

A8: Scientists have explored various approaches to enhance the delivery and therapeutic efficacy of ketoprofen lysine. For example, researchers have investigated the encapsulation of ketoprofen lysine into nanoparticles using spray drying techniques. [, ] This approach aims to improve the drug's bioavailability, control its release profile, and potentially target specific tissues.

Q8: How does the use of lysine as a counterion affect the physicochemical properties of ketoprofen lysine?

A9: The presence of lysine as a counterion significantly influences the physicochemical properties of ketoprofen lysine, particularly its solubility and dissolution rate. [] Compared to the parent drug, ketoprofen, the lysine salt exhibits enhanced solubility in aqueous media due to its ionic character. [] This improved solubility facilitates faster dissolution and subsequently enhances its absorption and bioavailability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.